

A Comparative Crystallographic Analysis of 4-Benzylpiperidine Derivatives

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Compound of Interest

Compound Name: 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of various 4-benzylpiperidine derivatives. The information presented, including detailed experimental data and protocols, is intended to support further research and development in medicinal chemistry.

The 4-benzylpiperidine scaffold is a key structural motif in a multitude of pharmacologically active compounds. Its conformational flexibility and potential for diverse substitutions make it a valuable component in drug design. X-ray crystallography offers an unparalleled, high-resolution insight into the three-dimensional arrangement of these molecules, which is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide compares the crystallographic data of several 4-benzylpiperidine derivatives to highlight the structural nuances that arise from different substitution patterns.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 4-benzylpiperidine derivatives, providing a clear comparison of their solid-state structures.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
1-(1-benzylpiperidin-4-yl)-3-benzoylthiourea (I)	C ₂₀ H ₂₃ N ₃ OS	Monoclinic	P2 ₁ /c	10.993 (3)	11.595 (3)	15.195 (4)	98.421 (11)	1914.1 (8)	4
1-(1-benzylpiperidin-4-yl)-3-phenylacryloylthiourea (II)	C ₂₂ H ₂₅ N ₃ OS	Monoclinic	P2 ₁ /c	11.237 (5)	11.643 (5)	16.345 (7)	97.55(2)	2119.0 (16)	4
N'-(1-benzylpiperidin-4-yl)acetohydrazide (III)[1] [2]	C ₁₄ H ₂₁ N ₃ O	Monoclinic	Cc	14.148 0(3)	14.172 0(4)	27.670 1(7)	96.956 (1)	5507.2 (2)	16
t-(3-benzyl	C ₂₄ H ₂₄ N ₂ O	Monoclinic	P1 21/c 1	19.502 4(9)	8.7503 (4)	11.650 0(6)	100.84 6(2)	1952.5 8(16)	4

-r-
(2),c-
(6)-
diphen
yl
piperid
in-4-
one-
oxime
(IV)[3]

Experimental Protocols

The methodologies employed to obtain the crystallographic data are crucial for the reproducibility and validation of the results. Below are the detailed experimental protocols for the key experiments cited.

Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth:

- Compounds I and II: Single crystals suitable for X-ray diffraction were grown by slow evaporation of an ethanol solution of the respective compounds at room temperature.[4]
- Compound III: The compound was recrystallized from hot ethanol to yield crystalline solids. [1]
- Compound IV: Single crystals were obtained after two days from a solution of the compound in a mixture of chloroform and petroleum ether.[3]

2. Data Collection:

- Compounds I and II: X-ray intensity data were collected on a Bruker APEX-II CCD area detector diffractometer using graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 296 K.

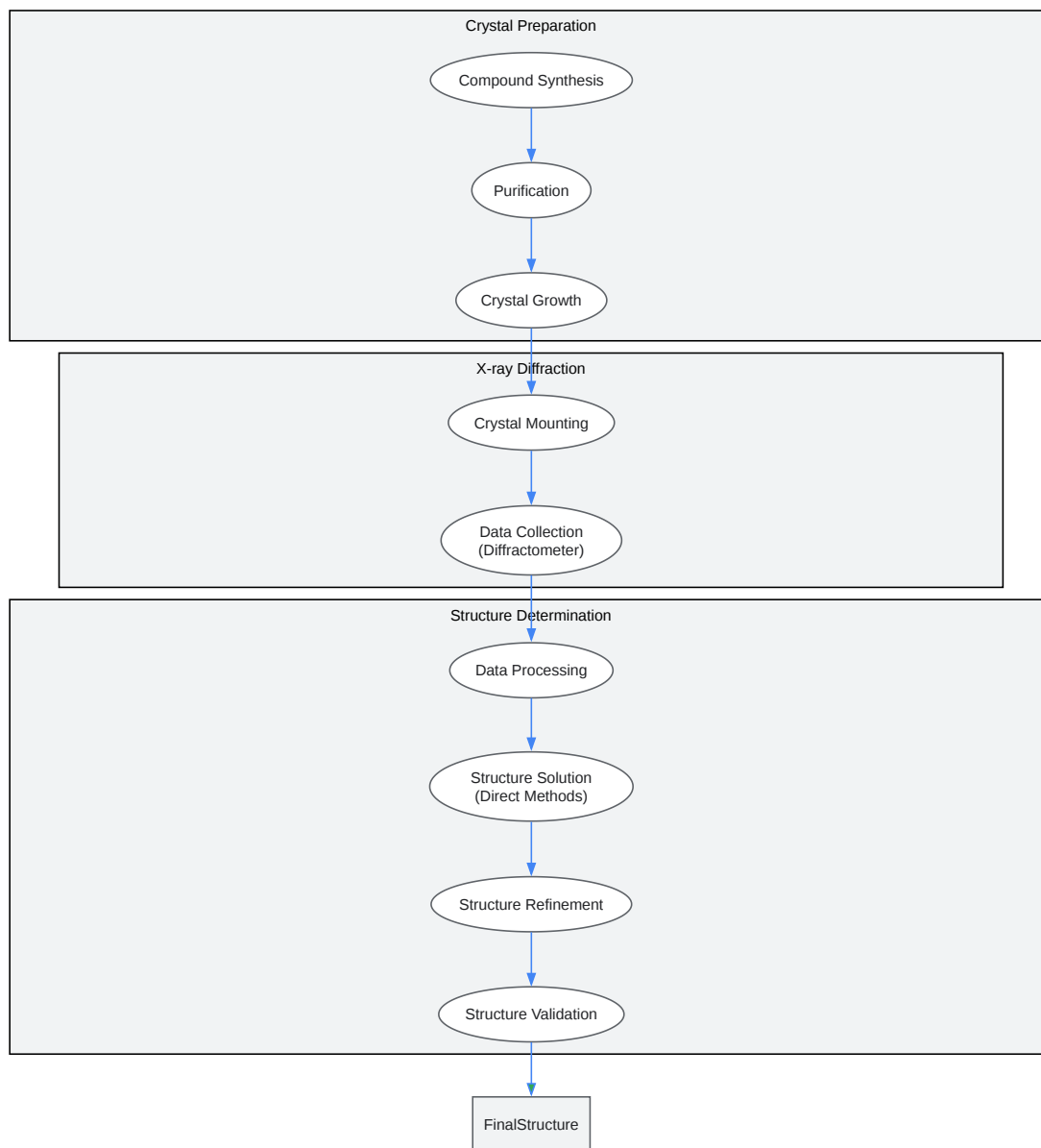
- Compound III: Single-crystal X-ray diffraction data were measured on a Bruker Kappa APEXII DUO diffractometer with silicon-monochromated CuK α radiation ($\lambda = 1.54178 \text{ \AA}$) at a crystal temperature of 100 K.[1]
- Compound IV: Data were collected at 296(2) K with a wavelength of 1.54178 \AA . [3]

3. Structure Solution and Refinement:

- Compounds I and II: The structures were solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
- Compound III: The structure was solved by direct methods and refined using full-matrix least-squares on F^2 with SHEL-XTL. All hydrogen atoms were located in a difference Fourier map. N-bound hydrogen atoms were freely refined, while C-bound H atoms were refined with constraints.[1]
- Compound IV: The structure was solved by direct methods and refined using standard techniques. The piperidine ring was found to adopt a chair conformation.[3]

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallography.



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Caption: General workflow for single-crystal X-ray crystallography.

Discussion of Structural Comparisons

The presented data reveals significant variations in the crystal packing and unit cell dimensions of the 4-benzylpiperidine derivatives, which can be attributed to the different substituents on the piperidine ring.

- Compounds I and II, being thiourea derivatives, exhibit a monoclinic crystal system and adopt a trans-cis configuration. The molecules in the crystal lattice are linked by intermolecular C-H...S and C-H...O hydrogen bonds, forming a chain network in compound I and a polymeric structure in compound II.[4]
- Compound III, an acetohydrazide derivative, also crystallizes in a monoclinic system but with a notably larger unit cell volume and Z value of 16, indicating four crystallographically unique molecules in the asymmetric unit. The crystal packing is characterized by two distinct hydrogen-bonded chains that form a 2D sheet structure.[1][2]
- Compound IV, a piperidin-4-one oxime derivative with bulky phenyl substituents at the 2 and 6 positions, crystallizes in a monoclinic system as well. The piperidine ring in this derivative adopts a chair conformation with the two phenyl groups in equatorial orientations.[3]

These structural variations, driven by different functional groups and intermolecular interactions, underscore the importance of empirical crystallographic analysis. The specific conformations and packing arrangements observed can have profound implications for the compounds' physicochemical properties and biological activities. This comparative guide serves as a foundational resource for researchers aiming to leverage the structural diversity of 4-benzylpiperidine derivatives in the pursuit of novel therapeutics.

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